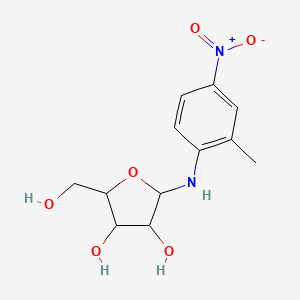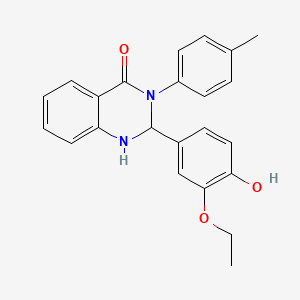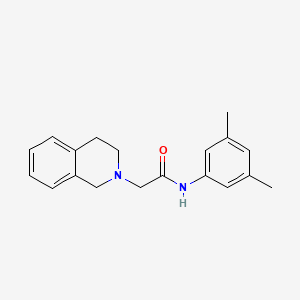
N-(2-methyl-4-nitrophenyl)pentofuranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)pentofuranosylamine, also known as MNPA, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a biological tool. MNPA is a pentofuranosylamine derivative that has been synthesized through a multistep process, and its unique chemical structure makes it a valuable compound for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-(2-methyl-4-nitrophenyl)pentofuranosylamine is related to its chemical structure, which allows it to interact with specific biological molecules. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking their function. Additionally, this compound can interact with proteins through covalent bonding, allowing for the isolation and analysis of specific proteins.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism. Additionally, this compound can be used to selectively target specific proteins, which can lead to changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(2-methyl-4-nitrophenyl)pentofuranosylamine in scientific research has several advantages, including its high purity and specificity. This compound can be synthesized in high yields and purity, making it a valuable tool for investigating biological processes. Additionally, this compound can be used to selectively target specific molecules, allowing for the isolation and analysis of specific proteins or signaling pathways. However, the use of this compound in scientific research also has limitations, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the use of N-(2-methyl-4-nitrophenyl)pentofuranosylamine in scientific research. One potential application is in the development of new drugs, as this compound has been shown to inhibit the activity of certain enzymes that are involved in disease processes. Additionally, this compound could be used to investigate the role of specific proteins in cellular signaling pathways, which could lead to the development of new therapeutic targets. Finally, this compound could be used to investigate the molecular mechanisms underlying various biological processes, which could lead to a better understanding of fundamental biological principles.
Méthodes De Synthèse
The synthesis of N-(2-methyl-4-nitrophenyl)pentofuranosylamine involves a multistep process that begins with the preparation of 2-methyl-4-nitrophenol. This is followed by the conversion of the phenol to a halide, which is then reacted with a pentofuranosylamine derivative to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
N-(2-methyl-4-nitrophenyl)pentofuranosylamine has been used in a variety of scientific research applications, including the investigation of enzyme activity, protein-protein interactions, and cellular signaling pathways. This compound has been shown to be a potent inhibitor of certain enzymes, making it a valuable tool for investigating enzyme function. Additionally, this compound has been used to study protein-protein interactions, as it can be conjugated to proteins to facilitate their isolation and analysis. This compound has also been used to investigate cellular signaling pathways, as it can be used to selectively inhibit specific signaling molecules.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-7(14(18)19)2-3-8(6)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKJZZUEVOXWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4932564.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4932578.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4932584.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
![3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)

![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)
